molecular formula C10H17Cl2N3O2 B13474186 ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride

ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride

Cat. No.: B13474186
M. Wt: 282.16 g/mol
InChI Key: JSKCSRSAOKDZBD-UHFFFAOYSA-N
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Description

Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride is a chemical compound that features a pyrrolidine ring, a pyrazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, to form the pyrrolidine ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyrrolidine rings.

    Reduction: Reduced pyrazole ring compounds.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. For example, docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s ability to interact with various enzymes and receptors is attributed to its unique structural features, including the pyrrolidine and pyrazole rings.

Comparison with Similar Compounds

Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride can be compared with other compounds containing pyrrolidine and pyrazole rings:

The uniqueness of this compound lies in its combination of the pyrrolidine and pyrazole rings with an ethyl ester functional group, which enhances its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C10H17Cl2N3O2

Molecular Weight

282.16 g/mol

IUPAC Name

ethyl 5-pyrrolidin-3-yl-1H-pyrazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-12-13-9(8)7-3-4-11-5-7;;/h6-7,11H,2-5H2,1H3,(H,12,13);2*1H

InChI Key

JSKCSRSAOKDZBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CCNC2.Cl.Cl

Origin of Product

United States

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